

1-Methyl-1H-indazole-5-carbonitrile chemical properties and structure

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Compound of Interest

Compound Name: **1-Methyl-1H-indazole-5-carbonitrile**

Cat. No.: **B1311863**

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An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-5-carbonitrile is a heterocyclic aromatic compound featuring an indazole core, which is a bicyclic system composed of a fused benzene and pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.^{[1][2]} This prominence is due to its ability to participate in various non-covalent interactions with biological targets. Consequently, derivatives of 1H-indazole are extensively studied for a wide range of therapeutic applications, including the development of anti-cancer agents, anti-inflammatory drugs, and antimicrobials.^{[1][2][3][4]}

This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of **1-Methyl-1H-indazole-5-carbonitrile**, serving as a key resource for professionals in drug discovery and chemical research.

Chemical Properties and Structure Quantitative Data Summary

The key physicochemical properties of **1-Methyl-1H-indazole-5-carbonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	189107-45-7	[5][6][7][8]
Molecular Formula	C ₉ H ₇ N ₃	[5][6][8]
Molecular Weight	157.17 g/mol	[8]
Appearance	White powder	[7]
Purity	≥98% (typical)	[5][7]

Structural Identifiers

- IUPAC Name: **1-methyl-1H-indazole-5-carbonitrile**[5]
- Canonical SMILES: CN1N=CC2=CC(C#N)=CC=C21[5]
- InChI: InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3[5]
- InChI Key: QAXKWSDDUMHXFE-UHFFFAOYSA-N[5]
- MDL Number: MFCD12028575[6][8]

Chemical Structure Visualization

The 2D chemical structure of **1-Methyl-1H-indazole-5-carbonitrile** is depicted below. The diagram illustrates the fusion of the benzene and pyrazole rings, the methyl group substitution at the N1 position of the pyrazole ring, and the nitrile group at the C5 position of the benzene ring.

Caption: 2D Structure of **1-Methyl-1H-indazole-5-carbonitrile**

Experimental Protocols

While a specific, detailed synthesis protocol for **1-Methyl-1H-indazole-5-carbonitrile** was not available in the provided search results, a general and plausible synthetic approach can be

outlined based on established methods for creating substituted indazoles.

Representative Synthesis Protocol

A common strategy for synthesizing N-alkylated indazoles involves the alkylation of a pre-formed indazole ring. The synthesis of **1-Methyl-1H-indazole-5-carbonitrile** could therefore proceed via the N-methylation of 1H-indazole-5-carbonitrile.

Step 1: Synthesis of 1H-Indazole-5-carbonitrile This intermediate can be prepared from appropriate precursors, such as through the diazotization of 2-amino-4-cyanotoluene followed by reductive cyclization, a common method for forming the indazole ring system.[9]

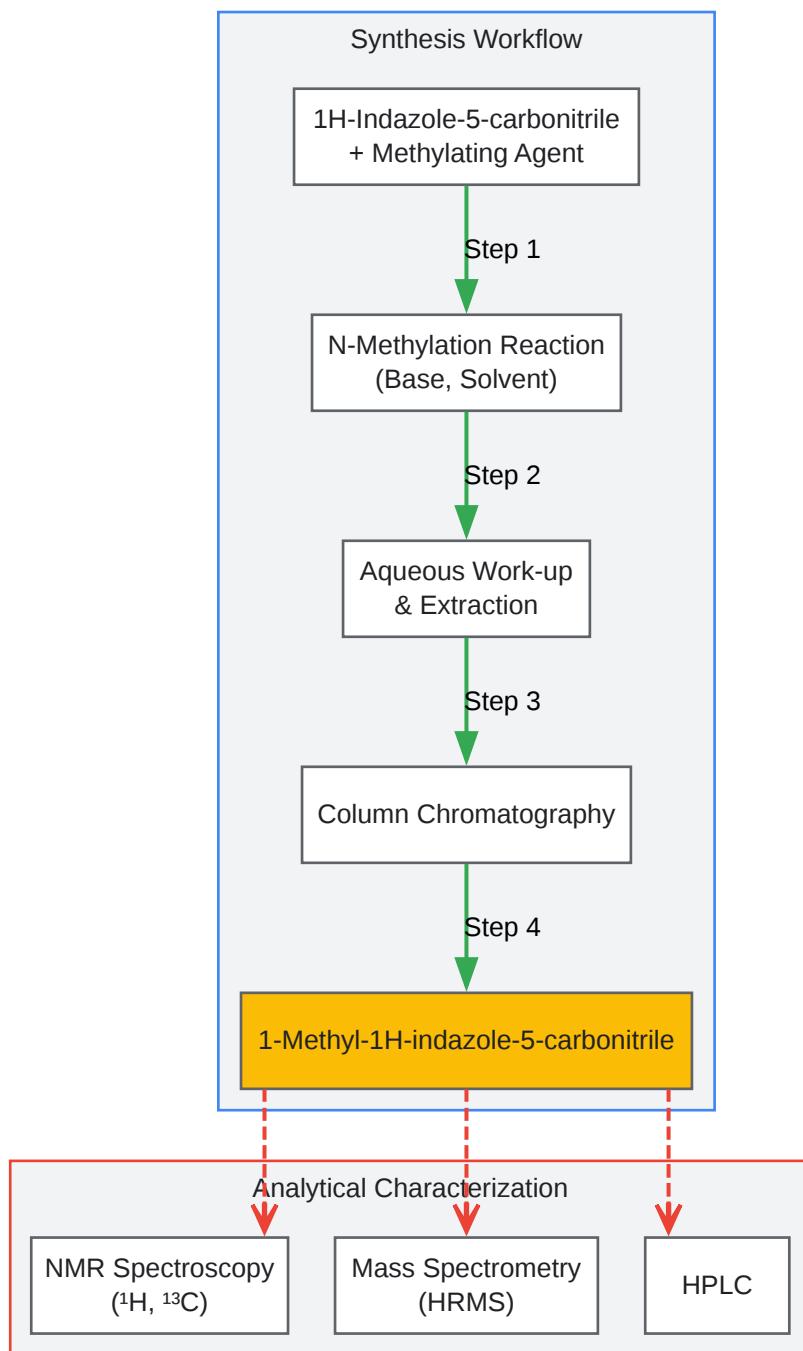
Step 2: N-Methylation of 1H-Indazole-5-carbonitrile

- Reaction Setup: To a solution of 1H-indazole-5-carbonitrile (1 equivalent) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, a base is added. Sodium hydride (NaH) or potassium carbonate (K_2CO_3) are commonly used bases for this deprotonation step. The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Methylating Agent: A methylating agent, such as iodomethane (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$) (1.1-1.5 equivalents), is added dropwise to the reaction mixture.
- Reaction and Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to ensure completion. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification: Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **1-Methyl-1H-indazole-5-carbonitrile**.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure.[10] The ^1H NMR spectrum would show a characteristic singlet for the methyl group protons and distinct aromatic proton signals corresponding to the substituted indazole ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[11]
- High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compound.[7]



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Caption: General workflow for synthesis and characterization.

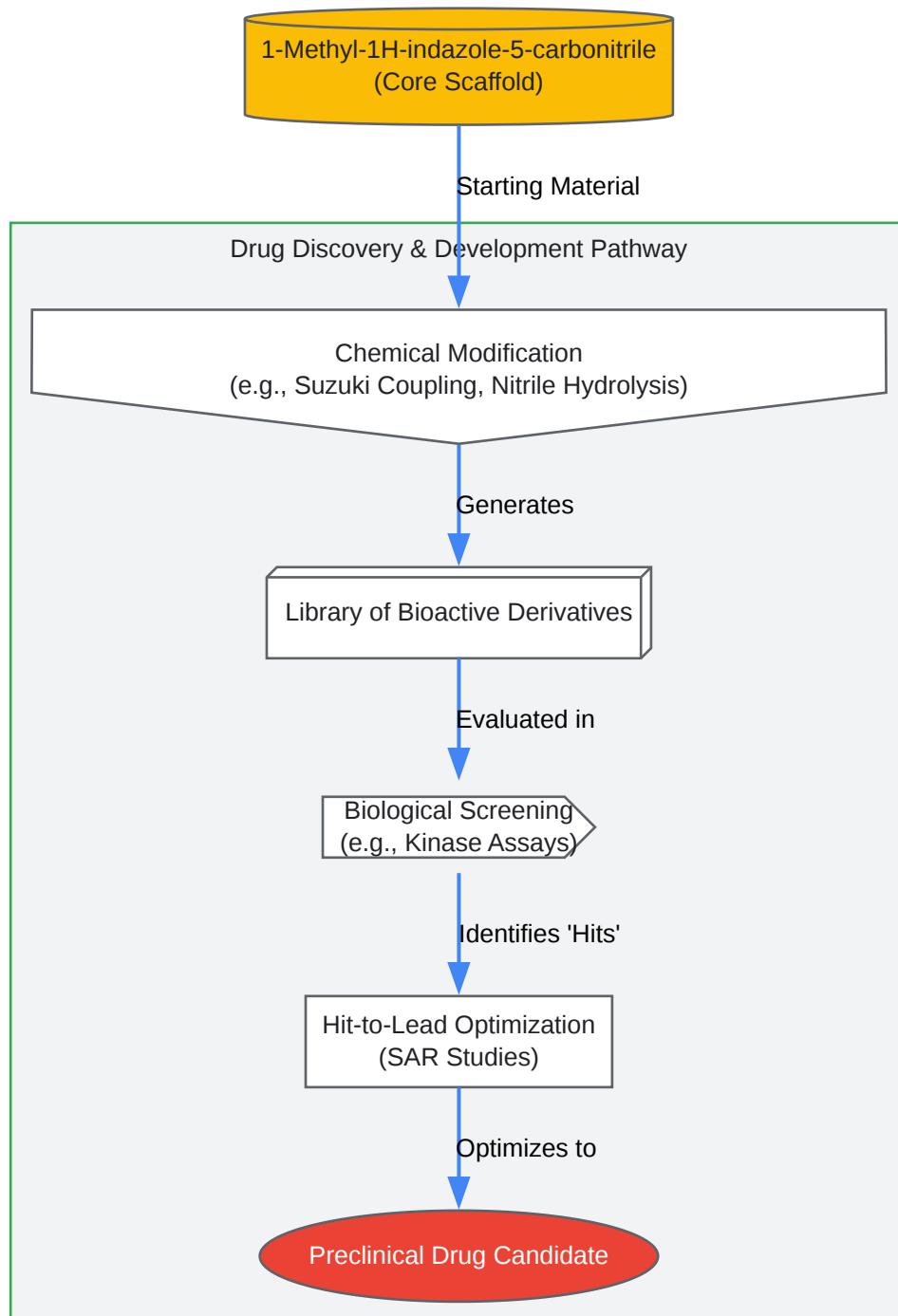
Role in Drug Development and Medicinal Chemistry

The indazole nucleus is a cornerstone in the design of novel therapeutic agents, particularly in oncology.^[3] Many indazole derivatives function as inhibitors of protein kinases, which are

crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][4]

1-Methyl-1H-indazole-5-carbonitrile serves as a valuable building block or intermediate for the synthesis of more complex, biologically active molecules.[7] The nitrile group can be chemically transformed into other functional groups (e.g., amines, carboxylic acids, or tetrazoles), allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). The N-methyl group prevents tautomerization and provides a fixed point for molecular orientation within a biological target's binding site.

The general strategy involves using the **1-Methyl-1H-indazole-5-carbonitrile** core and modifying it to create a library of derivatives. These derivatives are then screened for biological activity against specific targets, such as kinases or other enzymes implicated in disease.



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Caption: Role of the indazole scaffold in drug discovery.

Conclusion

1-Methyl-1H-indazole-5-carbonitrile is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its structural features, particularly the privileged indazole core, make it a valuable starting point for the development of novel therapeutics. The information provided in this guide on its chemical properties, structure, and synthetic rationale offers a solid foundation for researchers engaged in the design and synthesis of new biologically active compounds. The continued exploration of derivatives based on this scaffold is likely to yield promising candidates for future drug development efforts.

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